(R)-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride
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Overview
Description
®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H13NO3·HCl. It is a derivative of 3-amino-3-(3-hydroxyphenyl)propanoic acid, where the amino group is in the R-configuration. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(3-hydroxyphenyl)propanoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under acidic conditions to facilitate the formation of the ester. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products
Oxidation: Formation of 3-amino-3-(3-oxophenyl)propanoate.
Reduction: Formation of 3-amino-3-(3-hydroxyphenyl)propanoate.
Substitution: Formation of 3-amino-3-(3-halophenyl)propanoate derivatives.
Scientific Research Applications
®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of ®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets within cells. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(4-hydroxyphenyl)propanoate hydrochloride: Similar structure but with the hydroxyl group in the para position.
3-Amino-3-(2-hydroxyphenyl)propanoate hydrochloride: Similar structure but with the hydroxyl group in the ortho position.
3-Amino-3-(3-methoxyphenyl)propanoate hydrochloride: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
®-Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its R-configuration and the presence of both amino and hydroxyl groups make it a versatile compound for various research applications.
Properties
IUPAC Name |
methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-10(13)6-9(11)7-3-2-4-8(12)5-7;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRJRRVWAPZDPY-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC(=CC=C1)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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